molecular formula C16H14FN3O7 B10951525 N-(4-ethoxy-2-nitrophenyl)-2-(2-fluoro-5-nitrophenoxy)acetamide

N-(4-ethoxy-2-nitrophenyl)-2-(2-fluoro-5-nitrophenoxy)acetamide

Cat. No.: B10951525
M. Wt: 379.30 g/mol
InChI Key: BEHSOVTUXMUNON-UHFFFAOYSA-N
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Description

N-(4-ethoxy-2-nitrophenyl)-2-(2-fluoro-5-nitrophenoxy)acetamide is a synthetic organic compound characterized by its complex structure, which includes nitro, ethoxy, fluoro, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxy-2-nitrophenyl)-2-(2-fluoro-5-nitrophenoxy)acetamide typically involves a multi-step process:

    Nitration: The starting material, 4-ethoxyaniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to form 4-ethoxy-2-nitroaniline.

    Acylation: The nitroaniline derivative is then acylated with chloroacetyl chloride in the presence of a base such as pyridine to form N-(4-ethoxy-2-nitrophenyl)-2-chloroacetamide.

    Nucleophilic Substitution: The chloroacetamide is reacted with 2-fluoro-5-nitrophenol in the presence of a base like potassium carbonate to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxy-2-nitrophenyl)-2-(2-fluoro-5-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

    Substitution: Sodium ethoxide, potassium carbonate.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Reduction: Formation of N-(4-ethoxy-2-aminophenyl)-2-(2-fluoro-5-aminophenoxy)acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of 4-ethoxy-2-nitroaniline and 2-(2-fluoro-5-nitrophenoxy)acetic acid.

Scientific Research Applications

N-(4-ethoxy-2-nitrophenyl)-2-(2-fluoro-5-nitrophenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(4-ethoxy-2-nitrophenyl)-2-(2-fluoro-5-nitrophenoxy)acetamide depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The nitro and fluoro groups can enhance its binding affinity to molecular targets, while the acetamide group can facilitate its interaction with proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethoxy-2-nitrophenyl)-2-(2-chlorophenoxy)acetamide
  • N-(4-ethoxy-2-nitrophenyl)-2-(2-bromophenoxy)acetamide
  • N-(4-ethoxy-2-nitrophenyl)-2-(2-iodophenoxy)acetamide

Uniqueness

N-(4-ethoxy-2-nitrophenyl)-2-(2-fluoro-5-nitrophenoxy)acetamide is unique due to the presence of both fluoro and nitro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile compound in various research applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C16H14FN3O7

Molecular Weight

379.30 g/mol

IUPAC Name

N-(4-ethoxy-2-nitrophenyl)-2-(2-fluoro-5-nitrophenoxy)acetamide

InChI

InChI=1S/C16H14FN3O7/c1-2-26-11-4-6-13(14(8-11)20(24)25)18-16(21)9-27-15-7-10(19(22)23)3-5-12(15)17/h3-8H,2,9H2,1H3,(H,18,21)

InChI Key

BEHSOVTUXMUNON-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)COC2=C(C=CC(=C2)[N+](=O)[O-])F)[N+](=O)[O-]

Origin of Product

United States

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